(R)-O-(1-(ピリジン-2-イル)エチル)ヒドロキシルアミン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

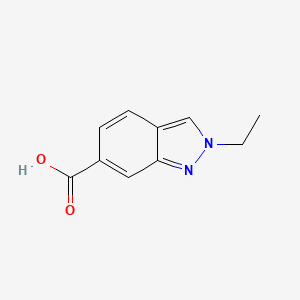

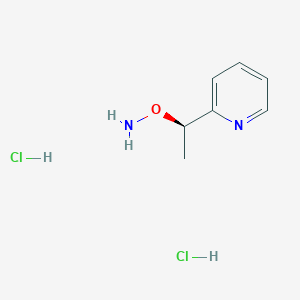

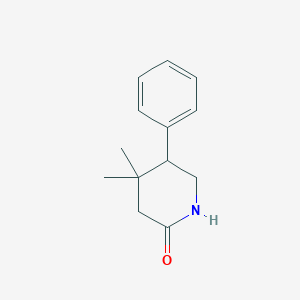

“®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride” is a chemical compound with the CAS Number: 2241107-47-9 . It has a molecular weight of 211.09 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC name of the compound is “®-O-(1-(pyridin-2-yl)ethyl)hydroxylamine dihydrochloride” and its InChI code is "1S/C7H10N2O.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1…/s1" .

Physical And Chemical Properties Analysis

“®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 211.09 .

作用機序

The mechanism of action of (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is not fully understood, but it is believed to inhibit the activity of MAO enzymes by irreversibly binding to the active site of the enzyme. This results in the accumulation of neurotransmitters in the brain, leading to increased neurotransmission and improved cognitive function.

Biochemical and Physiological Effects

(R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride has been shown to have several biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, improved cognitive function, and reduced oxidative stress and inflammation. It has also been found to have a protective effect on dopaminergic neurons, which are often damaged in Parkinson's disease.

実験室実験の利点と制限

One of the main advantages of using (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride in lab experiments is its potent inhibitory activity against MAO enzymes, which makes it a valuable tool for studying the role of these enzymes in various diseases. However, one limitation of using (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is its potential toxicity, which can vary depending on the concentration and duration of exposure.

将来の方向性

There are several potential future directions for the study of (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride. One area of research is the development of novel drugs based on the structure of (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride for the treatment of neurodegenerative diseases. Another area of research is the identification of new targets for (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride, which could lead to the discovery of new therapeutic applications. Additionally, the development of new methods for synthesizing (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride could improve its availability and reduce the cost of research.

Conclusion

In conclusion, (R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride, or (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride, is a promising chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its potent inhibitory activity against MAO enzymes, antioxidant and anti-inflammatory properties, and protective effect on dopaminergic neurons make it a valuable tool for studying the role of these enzymes in various diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride.

合成法

The synthesis of (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is a complex process that involves several steps. The most common method of synthesizing (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride is through the reduction of (R)-2-bromo-1-(pyridin-2-yl)ethanone using sodium borohydride in the presence of a palladium catalyst. The resulting product is then treated with hydroxylamine hydrochloride to obtain (R)-(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride in the form of dihydrochloride salt.

科学的研究の応用

光物理学的検討と発光材料

研究者らは、関連するピリジン含有分子の光物理学的挙動について調査してきました。例えば、3-(ピリジン-2-イル)トリイミダゾトリアジン (TT-Py) は、励起依存性蛍光とリン光を示します。 これらの特性を理解することで、OLED やセンサーなどの用途向けのルミネッセンス材料を設計するのに役立ちます .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

特性

IUPAC Name |

O-[(1R)-1-pyridin-2-ylethyl]hydroxylamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWDITIJOHGTGM-QYCVXMPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)ON.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=N1)ON.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2393054.png)

![(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B2393055.png)

![3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393056.png)

![2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393063.png)

![11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2393066.png)

![(4S,5R)-4,5-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2393069.png)

![7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2393070.png)